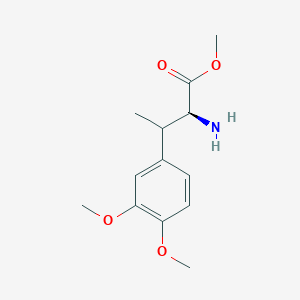

methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate

Beschreibung

Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is a chiral amino acid ester derivative characterized by a 3,4-dimethoxyphenyl substituent and a methyl ester group. It is structurally related to tyrosine derivatives, with modifications that enhance lipophilicity and metabolic stability.

Eigenschaften

CAS-Nummer |

19728-71-3 |

|---|---|

Molekularformel |

C13H19NO4 |

Molekulargewicht |

253.29 g/mol |

IUPAC-Name |

methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate |

InChI |

InChI=1S/C13H19NO4/c1-13(14,12(15)18-4)8-9-5-6-10(16-2)11(7-9)17-3/h5-7H,8,14H2,1-4H3/t13-/m0/s1 |

InChI-Schlüssel |

PICGBRAYRQJNGT-ZDUSSCGKSA-N |

SMILES |

CC(C1=CC(=C(C=C1)OC)OC)C(C(=O)OC)N |

Isomerische SMILES |

C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)OC)N |

Kanonische SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)OC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation of Veratrole Derivatives

The process begins with veratrole (3,4-dimethoxyacetophenone), which undergoes a Strecker-like reaction with cyanoguanidine (Cyanogran.), ammonium chloride, and ammonia under pressurized conditions (0.1–0.4 MPa) at 60–75°C. This step generates D,L-aminopropionitrile as a racemic mixture, with veratrole conversion rates exceeding 90%. The reaction mass ratio is tightly controlled:

Enantiomeric Resolution

The racemic D,L-aminopropionitrile is resolved using L-(+)-2,3-dihydroxy succinic acid as a chiral resolving agent. The nitrile is dissolved in organic solvents (e.g., dichloromethane or chloroform) at a mass ratio of 1:1–3 (nitrile:solvent), followed by the addition of the resolving agent (0.5–0.8 parts per nitrile). Stirring at room temperature for 2 hours selectively crystallizes the L-enantiomer, which is then treated with hydrochloric acid (30–36% concentration) to form the hydrochlorate salt.

Reaction Condition Optimization

Temperature and Pressure Effects

Optimal yields for the nitrile intermediate are achieved at 75°C and 0.1 MPa, with a veratrole conversion rate of 92%. Lower temperatures (60°C) slightly reduce conversion rates to 90% but improve enantiomeric excess (ee) during resolution. Elevated pressures (0.4 MPa) accelerate reaction kinetics but necessitate stringent safety protocols.

Solvent Systems

-

Condensation Step : Ammonia acts as both a reactant and solvent, reducing the need for additional solvents and simplifying waste management.

-

Resolution Step : Dichloromethane and chloroform are preferred for their low polarity, which enhances the solubility of the nitrile intermediate and facilitates crystallization of the L-enantiomer.

Catalytic and Stoichiometric Considerations

Ammonium chloride serves a dual role as a catalyst and pH regulator, preventing side reactions such as over-cyanation. The resolving agent (L-(+)-2,3-dihydroxy succinic acid) is used at half the stoichiometric quantity compared to traditional methods, reducing costs without compromising ee (>99%).

Industrial Scalability and Environmental Impact

Solvent and Mother Liquor Recycling

The Chinese patent emphasizes sustainability by recycling ammonia mother liquor and organic solvents. For example, dichloromethane recovered from centrifugation steps is reused in subsequent resolution batches, reducing solvent consumption by 40%.

Waste Reduction

Replacing aqueous reaction media with organic solvents in the resolution step eliminates acidic wastewater generation, addressing a major limitation of earlier synthetic routes.

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted amines.

Hydrolysis: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate is primarily recognized for its antihypertensive properties. It acts as an alpha-2 adrenergic receptor agonist, similar to its parent compound, methyldopa. The following are key applications:

- Hypertension Management : This compound is utilized in the treatment of high blood pressure, especially in pregnant women. Methyldopa has been a staple in managing hypertension due to its safety profile during pregnancy .

- Neuroprotective Effects : Research indicates that derivatives of methyldopa may exhibit neuroprotective effects, potentially benefiting conditions such as Parkinson's disease by modulating neurotransmitter levels and improving dopaminergic function .

Biochemical Properties

The compound has several notable biochemical properties that contribute to its therapeutic effects:

- Mechanism of Action : Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate decreases sympathetic outflow from the central nervous system, leading to reduced peripheral vascular resistance and lower blood pressure .

- Metabolism : It is metabolized in the liver and intestines, with excretion primarily through urine. Understanding its metabolic pathways is crucial for optimizing dosing regimens and minimizing side effects .

Case Study 1: Efficacy in Pregnancy-Induced Hypertension

A study published in the Journal of Hypertension evaluated the efficacy of methyldopa in managing hypertension among pregnant women. The results indicated that patients treated with methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate showed significant reductions in blood pressure without adverse effects on fetal development .

Case Study 2: Neuroprotective Potential

Research conducted at a leading neurological institute explored the neuroprotective potential of methyldopa derivatives. The findings suggested that these compounds could enhance neuronal survival in models of neurodegeneration by modulating oxidative stress pathways .

Wirkmechanismus

The mechanism of action of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular Formula: C₁₃H₁₉NO₄ (calculated based on the free base; hydrochloride salt: C₁₃H₂₀ClNO₄) .

- CAS Registry : 39948-18-0 (free base) .

- Synthesis: Derived via esterification of (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid (CAS 10128-06-0), which is synthesized through asymmetric alkylation or enzymatic resolution methods .

- Applications: Used as a pharmaceutical intermediate, notably in the synthesis of antihypertensive agents like methyldopa and carbidopa impurities .

Comparison with Structural Analogs

The compound is compared below with four analogs based on substituent variations (methoxy vs. hydroxy groups) and ester modifications (methyl vs. ethyl esters).

Table 1: Structural and Functional Comparison

Substituent Effects: Methoxy vs. Hydroxy Groups

- Lipophilicity : The 3,4-dimethoxyphenyl group increases lipophilicity compared to dihydroxy analogs, improving blood-brain barrier penetration and metabolic stability .

- Chemical Stability : Dihydroxy analogs (e.g., melevodopa) are susceptible to oxidation, requiring formulation with antioxidants, whereas dimethoxy derivatives are more stable .

Ester Group Modifications: Methyl vs. Ethyl

- Hydrolysis Rate : Methyl esters hydrolyze faster than ethyl esters under physiological conditions, affecting drug release kinetics. For example, ethyl esters may provide prolonged activity .

- Bioavailability : Methyl esters generally exhibit higher oral bioavailability due to smaller molecular size and faster absorption .

Research Findings

Pharmacological Relevance

- Methyldopa Synthesis : The dimethoxy derivative serves as a precursor in synthesizing methyldopa, an α₂-adrenergic agonist used for hypertension .

Biologische Aktivität

Methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate, commonly referred to as Methyldopa Methyl Ester Hydrochloride, is a compound of significant interest in pharmacology due to its biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C11H15N O4·ClH

- Molecular Weight : 261.70 g/mol

- CAS Number : 115054-62-1

- IUPAC Name : methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate; hydrochloride

Methyldopa acts primarily as an alpha-2 adrenergic receptor agonist , which leads to a reduction in sympathetic outflow from the central nervous system. This mechanism results in decreased peripheral resistance and lower blood pressure, making it effective in treating hypertension, especially in pregnant women .

Biological Activities

- Antihypertensive Effects :

- Neuroprotective Properties :

- Antioxidant Activity :

Case Study 1: Hypertension Management

A clinical study involving pregnant women demonstrated that methyldopa effectively controlled hypertension with minimal side effects. The study highlighted the importance of monitoring maternal and fetal outcomes during treatment .

Case Study 2: Neuroprotection

In vitro studies showed that methyldopa could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to its ability to enhance the activity of endogenous antioxidant enzymes .

Data Table: Summary of Biological Activities

Q & A

(Basic) What are the optimal synthetic routes for methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate, considering stereochemical control?

Methodological Answer:

The synthesis typically involves stereospecific protection of the amino group and regioselective coupling of the aromatic moiety. For example, analogous compounds like methyl (2S)-2-aminopent-4-enoate hydrochloride are synthesized via L-allylglycine treated with thionyl chloride in anhydrous methanol under inert conditions, achieving 100% yield after solvent removal . Key steps include:

- Use of Boc (tert-butoxycarbonyl) or Fmoc groups for amino protection to prevent racemization.

- Methanol as both solvent and nucleophile for esterification.

- Validation of stereochemical integrity via chiral HPLC or polarimetry.

(Basic) How can researchers confirm the stereochemistry and purity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Compare and NMR chemical shifts with literature data. For example, methyl esters with similar structures (e.g., methyl 2-((2R*,4R*)-4-(2-chlorophenyl)-2-phenyl-1,3-dioxolan-2-yl)-2-methylpropanoate) show diagnostic peaks for methoxy groups at δ ~3.65 ppm and aromatic protons at δ 7.1–7.5 ppm in NMR .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for phosphanyl benzamido derivatives .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IG-3 with hexane/isopropanol gradients.

(Advanced) How can computational methods resolve contradictions in reported NMR chemical shifts or reaction yields?

Methodological Answer:

Discrepancies in NMR data (e.g., δ values for methoxy groups) may arise from solvent polarity, temperature, or crystallographic packing.

- Density Functional Theory (DFT) : Calculate theoretical NMR shifts using software like Gaussian. For instance, δ values for methyl (2S)-3-(4-allyloxyphenyl)propanoate derivatives can be modeled at the B3LYP/6-311++G(d,p) level .

- Statistical Validation : Compare experimental and computational data using correlation coefficients (R) to identify outliers.

(Advanced) What strategies mitigate side reactions during functionalization of the 3,4-dimethoxyphenyl group?

Methodological Answer:

The electron-rich dimethoxy aromatic ring is prone to electrophilic substitution. To minimize byproducts:

- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to temporarily block reactive hydroxyl groups if demethylation occurs .

- Low-Temperature Conditions : Perform reactions at −78°C in anhydrous THF to suppress oxidation.

- Catalytic Control : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl functionalization .

(Advanced) How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via LC-MS.

- Kinetic Analysis : Calculate half-life (t) using first-order kinetics. For example, ester hydrolysis rates increase at pH > 10 due to nucleophilic attack on the carbonyl .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere.

(Advanced) What analytical techniques detect and quantify impurities in synthesized batches?

Methodological Answer:

- HPLC-MS with C18 Columns : Use gradients of acetonitrile/water (0.1% formic acid) to separate impurities. For instance, related propanoic acid derivatives show retention times of 8–12 minutes .

- Limits of Detection (LOD) : Validate methods to detect impurities at ≤0.1% using spiked samples.

- NMR Relaxation Measurements : Identify low-level contaminants via NMR relaxation times.

(Basic) What purification techniques are effective for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to exploit solubility differences.

- Flash Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for rapid separation.

- Ion-Exchange Resins : Remove acidic/basic impurities using Dowex 50WX4 (H form) .

(Advanced) How does the 3,4-dimethoxyphenyl group influence the compound’s biological activity compared to dihydroxy analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The dimethoxy group enhances lipophilicity (logP ~2.5 vs. 1.2 for dihydroxy analogs), improving blood-brain barrier penetration .

- Enzyme Inhibition Assays : Compare IC values against targets like tyrosine hydroxylase. Methoxy groups reduce hydrogen bonding but increase π-π stacking with aromatic residues.

(Advanced) What computational tools predict the compound’s enantiomeric excess (ee) during asymmetric synthesis?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model transition states to predict stereoselectivity.

- Machine Learning (ML) : Train models on datasets of chiral catalysts and reaction conditions to optimize ee.

- Circular Dichroism (CD) : Correlate computed CD spectra (TD-DFT) with experimental data to validate ee .

(Basic) What safety protocols are critical when handling reactive intermediates in its synthesis?

Methodological Answer:

- Thionyl Chloride Handling : Use anhydrous conditions and vented reactors to prevent HCl gas buildup .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles during purification steps involving silica gel or acidic resins.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.